molecular formula C10H10O B14313164 1-Naphthalenol, 3,4-dihydro- CAS No. 113861-50-0

1-Naphthalenol, 3,4-dihydro-

Cat. No.: B14313164
CAS No.: 113861-50-0
M. Wt: 146.19 g/mol
InChI Key: KKHIFLYUSFQMDJ-UHFFFAOYSA-N
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Description

1-Naphthalenol, 3,4-dihydro- is an organic compound with the molecular formula C10H12O. It is a derivative of naphthalene, where the hydroxyl group is attached to the first carbon of the naphthalene ring, and the ring is partially hydrogenated.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalenol, 3,4-dihydro- can be synthesized through the hydrogenation of 1-naphthol. The process involves the reduction of the naphthalene ring using hydrogen gas in the presence of a catalyst such as rhodium or palladium. The reaction typically occurs under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of 1-Naphthalenol, 3,4-dihydro- often involves the catalytic hydrogenation of naphthalene derivatives. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthalenol, 3,4-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthalenol, 3,4-dihydro- is unique due to its partial hydrogenation, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

113861-50-0

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3,4-dihydronaphthalen-1-ol

InChI

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7,11H,3,5H2

InChI Key

KKHIFLYUSFQMDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)O

Origin of Product

United States

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